molecular formula C9H10N2O B2495161 2-ethoxy-1H-benzo[d]imidazole CAS No. 22219-23-4

2-ethoxy-1H-benzo[d]imidazole

Cat. No. B2495161
CAS RN: 22219-23-4
M. Wt: 162.192
InChI Key: XWXQEBMBBDIGOQ-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-benzo[d]imidazole (2EBI) is a heterocyclic aromatic compound with a wide range of applications in organic synthesis and medicinal chemistry. It is one of the most studied heterocyclic compounds due to its unique structure and reactivity. 2EBI is a versatile building block for the synthesis of many different types of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. In addition, 2EBI has been extensively studied for its medicinal properties, including its ability to act as an anti-inflammatory, anti-fungal, and anti-cancer agent.

Scientific Research Applications

  • Synthesis and Structural Characterization : Ünver et al. (2009) described the synthesis and structural properties of novel compounds related to 2-ethoxy-1H-benzo[d]imidazole. The study provided insights into the UV-vis, IR, NMR, mass spectrometry, and X-ray crystallography of these compounds, along with DFT calculations to understand their electronic structure (Ünver et al., 2009).

  • Crystallography and Molecular Structure Analysis : Li et al. (2015) worked on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a compound derived from this compound. The study highlighted the molecular conformation and interactions, providing a basis for understanding the structural aspects of such compounds (Li et al., 2015).

  • Anticancer Evaluation : Edukondalu et al. (2021) synthesized and evaluated a series of this compound derivatives for their anticancer activity against various human cancer cell lines. This research highlights the potential therapeutic applications of these compounds in oncology (Edukondalu et al., 2021).

  • Antioxidant Activities : Alp et al. (2015) explored the antioxidant properties of novel 1H-benzo[d]imidazole derivatives. The study assessed the compounds' ability to inhibit lipid peroxidation and free radical scavenging, indicating their potential use in oxidative stress-related conditions (Alp et al., 2015).

  • Antiprotozoal Activity : Pérez‐Villanueva et al. (2013) synthesized new 1H-benzo[d]imidazole derivatives and tested them against protozoa like Trichomonas vaginalis and Giardia intestinalis. Their findings revealed significant antiprotozoal activity, suggesting potential medical applications in treating protozoal infections (Pérez‐Villanueva et al., 2013).

  • Corrosion Inhibition : Ech-chihbi et al. (2020) investigated the corrosion inhibition performance of benzimidazole derivatives, including this compound, on mild steel in acidic solutions. Their research provided insights into the potential industrial applications of these compounds in protecting metals against corrosion (Ech-chihbi et al., 2020).

  • Antimicrobial Agents : Shruthi et al. (2016) synthesized novel 1H-benzo[d]imidazole derivatives and evaluated their antimicrobial activities, including against Mycobacterium tuberculosis. The study highlighted their potential as promising agents in the fight against infectious diseases (Shruthi et al., 2016).

Safety and Hazards

The safety information for 2-ethoxy-1H-benzo[d]imidazole includes the following hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including 2-ethoxy-1H-benzo[d]imidazole, could be a promising direction for future research .

properties

IUPAC Name

2-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXQEBMBBDIGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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